
An In-depth Technical Guide on the Evolutionary
Conservation of the PZR Protein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MIT-PZR

Cat. No.: B3025890 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I

transmembrane glycoprotein and a member of the immunoglobulin superfamily. It plays a

crucial role as a signaling hub, regulating key cellular processes such as cell adhesion,

migration, and signal transduction. PZR is characterized by an extracellular immunoglobulin

variable (IgV) domain, a transmembrane domain, and an intracellular tail containing two highly

conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). These ITIMs are critical

for its function, mediating interactions with downstream signaling molecules like the protein

tyrosine phosphatase SHP-2 and Src family kinases. Given its involvement in various

physiological and pathological processes, including cancer progression, understanding the

evolutionary conservation of PZR is paramount for its validation as a therapeutic target. This

technical guide provides a comprehensive overview of the evolutionary conservation of PZR, its

signaling pathways, and detailed experimental protocols for its study.

Evolutionary Conservation of PZR
The PZR protein is highly conserved across vertebrates, indicating its fundamental role in

cellular function. The sequence identity is particularly high in the functional domains, namely

the extracellular IgV domain and the intracellular ITIMs.
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The following table summarizes the amino acid sequence identity of PZR (MPZL1) orthologs

from various vertebrate species compared to the human PZR protein. This data highlights the

significant conservation of the protein throughout evolution.

Species
Common
Name

UniProt
Accession

Overall
Identity to
Human PZR
(%)

Extracellula
r Domain
Identity (%)

Intracellular
Domain
Identity (%)

Homo

sapiens
Human O95297 100 100 100

Mus

musculus
Mouse Q9QZ88 80 98 86

Canis lupus

familiaris
Dog A0A8C1X2T1 94.8 - -

Bos taurus Cow Q0P5J7 92.7 - -

Gallus gallus Chicken F1N8X5 65 - -

Danio rerio Zebrafish Q6P4L3 52 - -

Note: The sequence identities were calculated based on full-length protein alignments. The

high conservation of the extracellular domain between human and mouse PZR suggests a

conserved ligand-binding function.[1] The ITIM motifs within the intracellular domain are also

highly conserved among higher vertebrates, underscoring their critical role in signaling.[2]

PZR Signaling Pathways
PZR functions as a critical signaling hub, primarily through its interaction with the lectin

Concanavalin A (ConA) and subsequent activation of the c-Src and SHP-2 signaling pathways.

ConA-Induced PZR Signaling
Concanavalin A, a plant lectin, binds to the glycosylated extracellular domain of PZR, inducing

its clustering and subsequent signal transduction.[3][4] This binding triggers the activation of
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the non-receptor tyrosine kinase c-Src, which is constitutively associated with PZR.[5] Activated

c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[5]
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Figure 1: ConA-induced PZR signaling pathway.

Role of SHP-2 in PZR Signaling
The phosphorylation of the ITIMs on PZR creates docking sites for the SH2 domains of the

protein tyrosine phosphatase SHP-2.[2][6] The recruitment of SHP-2 to the plasma membrane

is a critical step in mediating the downstream effects of PZR signaling, which include the

regulation of cell adhesion and migration.[1]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the

evolutionary conservation and function of the PZR protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11751924/
https://pubmed.ncbi.nlm.nih.gov/11751924/
https://www.benchchem.com/product/b3025890?utm_src=pdf-body-img
https://www.researchgate.net/publication/309155928_Analysis_of_N-Glycosylation_of_Total_Membrane_Proteins
https://www.ncbi.nlm.nih.gov/gene/110136277
https://megasoftware.net/pdfs/Hall13.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phylogenetic Analysis of PZR
This protocol outlines the steps for constructing a phylogenetic tree to visualize the

evolutionary relationships of PZR orthologs.

Start: Identify PZR/MPZL1 Orthologs
(e.g., NCBI Orthologs, Ensembl)

Retrieve Protein Sequences
(FASTA format)

Perform Multiple Sequence Alignment
(e.g., ClustalW, MUSCLE in MEGA)

Find Best-Fit Substitution Model
(e.g., MEGA's Model Selection)

Construct Phylogenetic Tree
(e.g., Maximum Likelihood in MEGA)

Perform Bootstrap Analysis
(e.g., 1000 replicates)

Visualize and Annotate Tree

End: Evolutionary Tree of PZR
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Figure 2: Workflow for Phylogenetic Analysis of PZR.

Protocol:

Sequence Retrieval: Obtain PZR protein sequences from various species using databases

like NCBI Gene and UniProt.[7][8]

Multiple Sequence Alignment: Align the retrieved sequences using software like MEGA

(Molecular Evolutionary Genetics Analysis) with algorithms such as ClustalW or MUSCLE.[1]

[9][10]

Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences

using methods like Maximum Likelihood or Neighbor-Joining within the MEGA software.[1][9]

[10]

Statistical Support: Assess the reliability of the tree topology using bootstrap analysis with

1000 replicates.[1][9][10]

Visualization: Visualize and edit the phylogenetic tree for publication.[1][9][10]

Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to investigate the interaction between PZR and its binding partners, such

as c-Src and SHP-2.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-PZR antibody and antibodies against putative interacting proteins

Protein A/G agarose or magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting apparatus
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary and secondary antibodies for Western blotting

Chemiluminescent substrate

Protocol:

Cell Lysis: Lyse cells expressing the proteins of interest in cold lysis buffer.[11][12]

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein

(e.g., anti-PZR) overnight at 4°C.

Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture

the antibody-protein complexes.

Washing: Pellet the beads and wash them several times with wash buffer to remove non-

specific binding proteins.[11][12]

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane,

and probe with antibodies against the "prey" protein (e.g., anti-c-Src or anti-SHP-2) to detect

the interaction.[11][12]

Analysis of N-linked Glycosylation
This protocol describes a method to analyze the N-linked glycans attached to the PZR protein.

Protocol:

Membrane Protein Extraction: Isolate membrane proteins from cells using a suitable

detergent-based extraction method.[2][3]

Glycan Release: Enzymatically release the N-linked glycans from the purified PZR protein

using PNGase F.[3][13][14]
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Fluorescent Labeling: Label the released glycans with a fluorescent dye (e.g., 2-

aminobenzamide).[3]

HILIC-HPLC/UPLC: Separate and quantify the labeled glycans using Hydrophilic Interaction

Liquid Chromatography (HILIC) coupled with a fluorescence detector.[2][3]

Subcellular Localization by Immunofluorescence
This protocol is used to determine the subcellular localization of the PZR protein.

Materials:

Cells grown on coverslips

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary anti-PZR antibody

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

Mounting medium

Protocol:

Cell Culture and Fixation: Grow cells on coverslips, then fix them with 4% paraformaldehyde.

[15][16][17][18][19]

Permeabilization: Permeabilize the cells with Triton X-100 to allow antibody entry.[15][16][17]

[18][19]

Blocking: Block non-specific antibody binding sites with a blocking solution.[15][16][17][18]

[19]
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Antibody Incubation: Incubate the cells with the primary anti-PZR antibody, followed by

incubation with a fluorescently labeled secondary antibody.[15][16][17][18][19]

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on

microscope slides.

Microscopy: Visualize the subcellular localization of PZR using a fluorescence microscope.

Conclusion
The PZR protein exhibits a high degree of evolutionary conservation, particularly in its

functional domains, highlighting its essential role in vertebrate biology. Its function as a

signaling hub, primarily through the ConA-induced c-Src and SHP-2 pathways, is critical for

regulating fundamental cellular processes. The experimental protocols detailed in this guide

provide a robust framework for further investigation into the biology of PZR and its potential as

a therapeutic target in various diseases. A thorough understanding of its conserved nature and

signaling mechanisms is crucial for the development of effective and specific modulators of

PZR activity for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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